1-Propyl Etodolac-d5
Description
1-Propyl Etodolac-d5 is a deuterated analog of Etodolac EP Impurity G, a known impurity in the synthesis of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is specifically labeled with five deuterium atoms, enhancing its stability and making it valuable as an internal standard in analytical chemistry, particularly in mass spectrometry and pharmacokinetic studies. Suppliers such as MedChemExpress LLC and TLC Pharmaceutical Standards Ltd. offer this compound in standardized forms, ensuring consistent quality for research purposes .
Properties
Molecular Formula |
C₁₈H₁₈D₅NO₃ |
|---|---|
Molecular Weight |
306.41 |
Synonyms |
1-Ethyl-1,3,4,9-tetrahydro-8-(1-methylethyl)-Pyrano[3,4-b]indole-1-acetic Acid-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Stability Advantage: Deuterated compounds like this compound exhibit enhanced metabolic stability compared to non-deuterated analogs, reducing signal noise in trace analysis .
- Synthetic Challenges : The synthesis of deuterated standards requires specialized reagents and isotopic purity controls, unlike conventional Etodolac derivatives synthesized via routine organic reactions .
- Regulatory Compliance : Suppliers emphasize adherence to safety standards (e.g., NIOSH, EN 166) for deuterated compounds, reflecting their specialized handling needs .
Q & A
Q. What are the critical steps in synthesizing 1-Propyl Etodolac-d5 with high isotopic purity?
Methodological Answer:
- Deuterated Reagent Selection : Use deuterium-labeled propyl groups (e.g., D5-propyl bromide) to ensure isotopic incorporation. Verify reagent purity via NMR or mass spectrometry .
- Reaction Optimization : Employ anhydrous conditions and catalysts (e.g., Pd/C) to minimize proton exchange. Monitor reaction progress using HPLC with a Kromasil C18 column (4.6 mm × 625 cm, 5 µm) to track isotopic incorporation .
- Purification : Use preparative chromatography with a Partisil 10 ODS-2 column (4.6 mm × 625 cm) to isolate the deuterated compound. Validate purity via tandem mass spectrometry (LC-MS/MS) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis : Combine ¹H/²H NMR to confirm deuterium placement and quantify isotopic purity (>98%). For example, absence of proton signals in the propyl region (δ 0.8–1.5 ppm) confirms successful deuteration .
- Chromatographic Profiling : Use reverse-phase HPLC (e.g., Kromasil C18) coupled with UV detection (λ = 254 nm) to compare retention times with non-deuterated Etodolac. Deviations >0.5 min indicate isotopic effects .
- Mass Spectrometry : Perform high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.18 for D5-labeled vs. 309.15 for unlabeled) .
Q. What stability testing protocols are recommended for this compound in preclinical formulations?
Methodological Answer:
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months. Analyze degradation products using HPLC-UV and compare against stress-testing conditions (acid/base hydrolysis, oxidation) .
- Isotopic Stability : Assess deuterium retention via LC-MS after exposure to aqueous buffers (pH 1–9). A loss of >5% deuterium signals suggests proton exchange under specific pH conditions .
- Statistical Validation : Use one-way ANOVA (p < 0.05) to compare stability across formulations. GraphPad Prism (v.9.13) is recommended for analyzing batch-to-batch variability .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data for this compound in rodent models be resolved?
Methodological Answer:
- Study Design Refinement : Ensure standardized dosing (e.g., oral vs. intravenous) and sampling intervals. Use crossover designs to minimize inter-individual variability .
- Analytical Harmonization : Validate LC-MS/MS methods across labs using shared reference standards. For example, calibrate instruments with a common deuterated internal standard (e.g., D5-Etodolac-d5) .
- Data Reconciliation : Apply mixed-effects modeling to account for covariates like metabolic enzyme activity (CYP2C9 polymorphisms). Use software like NONMEM for population PK analysis .
Q. What strategies address discrepancies in deuterium labeling efficiency during scale-up synthesis?
Methodological Answer:
- Reaction Parameter Screening : Use factorial design (e.g., 2³ DOE) to test temperature, solvent polarity, and catalyst loading. Optimize for >95% deuterium incorporation .
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect proton exchange in real time. Adjust reagent stoichiometry dynamically .
- Batch Analysis : Compare isotopic purity across scales using ANOVA. If p < 0.05, investigate equipment differences (e.g., stirrer efficiency, reactor geometry) .
Q. How can researchers validate the metabolic stability of this compound in human hepatocyte assays?
Methodological Answer:
- Assay Standardization : Use cryopreserved hepatocytes from ≥3 donors to capture metabolic variability. Pre-incubate cells with CYP inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation .
- Deuterium Retention Tracking : Quantify D5-labeled metabolites via HRMS. A shift in m/z ratios (e.g., +5 Da for intact deuterium) confirms metabolic stability .
- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize results. For instance, >50% parent compound remaining at 24 h supports further development .
Methodological Frameworks
- Experimental Design : Align objectives with PICOT (Population, Intervention, Comparison, Outcome, Time) for preclinical studies. Example: "Compare plasma half-life (Outcome) of D5-Etodolac (Intervention) vs. unlabeled Etodolac (Comparison) in Sprague-Dawley rats (Population) over 48h (Time)" .
- Data Contradiction Analysis : Use triangulation (e.g., spectral, chromatographic, and computational data) to resolve conflicts. For spectral overlaps, apply deconvolution algorithms in software like MestReNova .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
